molecular formula C3H8ClF2N B1421929 3,3-Difluoropropan-1-amine hydrochloride CAS No. 1010097-89-8

3,3-Difluoropropan-1-amine hydrochloride

Cat. No.: B1421929
CAS No.: 1010097-89-8
M. Wt: 131.55 g/mol
InChI Key: GZIRVKYLTVWXDL-UHFFFAOYSA-N
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Description

3,3-Difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H8ClF2N . It is a solid substance and is often stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a three-carbon chain (propane) with two fluorine atoms attached to the third carbon atom and an amine group (-NH2) attached to the first carbon atom . The hydrochloride indicates that a hydrogen chloride (HCl) molecule is also associated with the compound .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 131.55 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

3,3-Difluoropropan-1-amine hydrochloride has been utilized in the synthesis and characterization of chiral amines. For instance, Szabó et al. (2006) describe the use of fluoroalkyl-substituted enantiopure amines for the resolution of enantiomers, highlighting the compound's role in novel methods of chiral separation and analysis (Szabó et al., 2006).

Trifluoromethylation in Pharmaceutical and Agrochemical Compounds

Cho et al. (2010) explored the trifluoromethylation of aryl chlorides, a process where this compound plays a significant role. The trifluoromethyl group, of which this compound is a part, is increasingly important in pharmaceutical and agrochemical design due to its electron density attraction and interaction properties (Cho et al., 2010).

Interaction with Chlorophyll Derivatives

The compound's interaction with chlorophyll derivatives has been studied by Tamiaki et al. (2013). Their work involves modifying chlorophyll-a with 3-trifluoroacetyl groups, reacting with amines like this compound. This research offers insights into the optical detection of various amines and their applications in fluorescence spectroscopy (Tamiaki et al., 2013).

Applications in Fluorophosphate Synthesis

Kant and Meisel (1992) explored the synthesis of metastable fluorophosphates, where tertiary amines, including this compound, play a crucial role. This research contributes to understanding fluorophosphates' structure and reactivity, which is significant in materials science and catalysis (Kant & Meisel, 1992).

Drug Development and Chemical Synthesis

The role of this compound in drug development and chemical synthesis is exemplified in Pettit et al. (2003). They report the synthesis of amines and their hydrochlorides for cancer cell growth inhibition, indicating the compound's relevance in medicinal chemistry (Pettit et al., 2003).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation (H315), eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Target of Action

The primary targets of 3,3-Difluoropropan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

The exact mode of action of This compound It is believed that this compound interacts with its targets in a way that influences cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that this compound can be useful in the preparation of hydroxamate-based histone deacetylase inhibitors , suggesting that it may play a role in the regulation of gene expression.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

Biochemical Analysis

Biochemical Properties

3,3-Difluoropropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It is known to interact with histone deacetylases, a class of enzymes involved in the removal of acetyl groups from histone proteins . This interaction is crucial as it influences gene expression by altering the chromatin structure. The compound’s ability to inhibit histone deacetylases makes it a valuable tool in studying epigenetic regulation and potential therapeutic applications in cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of histone deacetylases leads to increased acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription . This can affect cell proliferation, differentiation, and apoptosis, making it a compound of interest in cancer research and therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation . This change in acetylation status alters the chromatin structure, making it more accessible for transcription factors and other regulatory proteins, thereby influencing gene expression . Additionally, the compound may interact with other biomolecules involved in epigenetic regulation, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of gene expression and cell proliferation . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit histone deacetylases, leading to changes in gene expression and cellular function . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects are also noted, where a certain dosage is required to achieve significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a histone deacetylase inhibitor. It interacts with enzymes and cofactors involved in acetylation and deacetylation processes . The compound’s influence on metabolic flux and metabolite levels can be significant, particularly in cells with high rates of histone acetylation and deacetylation . Understanding these pathways is crucial for elucidating the compound’s full range of biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects in detail .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, where histone deacetylases are primarily active, is particularly important for its role in modulating gene expression . Understanding the factors that influence its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3,3-difluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIRVKYLTVWXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010097-89-8
Record name 1-Propanamine, 3,3-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010097-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-difluoropropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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